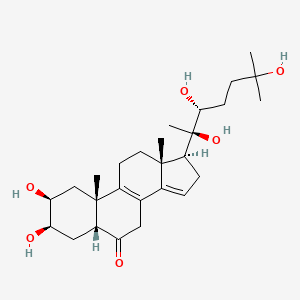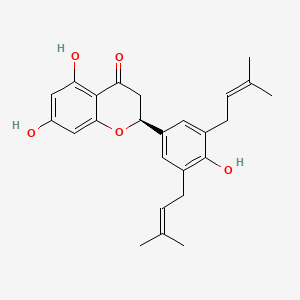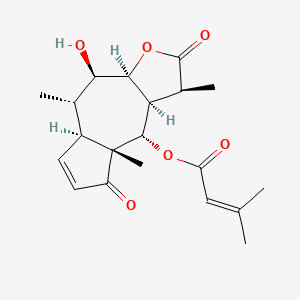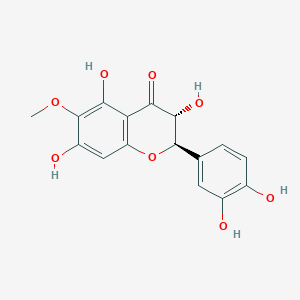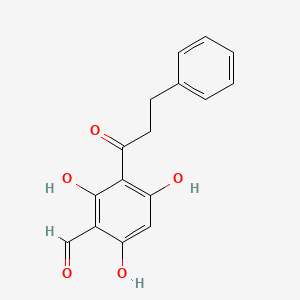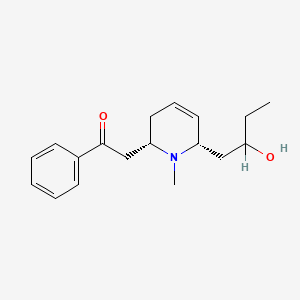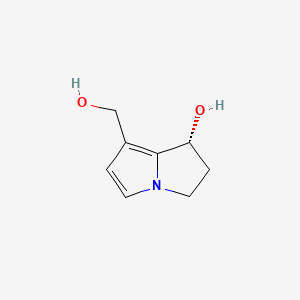
Dehydroretronecine
説明
Dehydroretronecine is a carcinogenic metabolite of the pyrrolizidine alkaloid monocrotaline . It is known to interact covalently with cysteine and glutathione .
Synthesis Analysis
The synthesis of Dehydroretronecine involves the reaction with cysteine and glutathione in an in vitro system of phosphate buffer solutions . The reaction products were identified structurally by chromatographic, nuclear magnetic resonance, infrared, ultraviolet, and mass-spectral analysis .Molecular Structure Analysis
Dehydroretronecine has a molecular formula of C8H11NO2 . The reaction products of Dehydroretronecine with cysteine and glutathione are the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine .Chemical Reactions Analysis
Dehydroretronecine reacts with cysteine and glutathione, forming the sulfhydryl-linked 7-thiocysteine-dehydroretronecine and 7-thioglutathione-dehydroretronecine . It has also been found to react with purine and pyrimidine nucleosides such as the N2 of deoxyguanosine (dG) and N6 of deoxyadenosine (dA) .Physical And Chemical Properties Analysis
Dehydroretronecine has a molecular weight of 153.18 . Its predicted boiling point is 361.2±32.0 °C, and its predicted density is 1.39±0.1 g/cm3 .科学的研究の応用
DNA Adduct Formation and Genotoxicity
Studies have shown that the metabolism of pyrrolizidine alkaloids generates DHR, which can form DNA adducts in vivo and in vitro. These DNA adducts are critical in understanding the genotoxic potential of pyrrolizidine alkaloids, as they can lead to mutations and initiate carcinogenic processes. For instance, the development of a (32)P-postlabeling/HPLC method allowed for the detection of DHR-derived DNA adducts, shedding light on the molecular mechanisms underlying the genotoxicity of these substances (Yang et al., 2001).
Relationship Between DNA Adduct Levels and Tumorigenesis
Further research has explored the correlation between DNA adduct levels and the incidence of liver tumorigenesis in animal models. The formation of DHR-derived DNA adducts in liver endothelial cells, the primary site for the development of liver tumors induced by pyrrolizidine alkaloids, underscores the critical role of these adducts in the carcinogenic process. For example, a study demonstrated that the levels of DHR-derived DNA adducts in rat liver endothelial cells correlated with the preferential induction of liver hemangiosarcomas by riddelliine, a specific pyrrolizidine alkaloid (Chou et al., 2003).
Phototoxicity and Reactive Oxygen Species Formation
DHR and other dehydro-pyrrolizidine alkaloids have been investigated for their potential to induce phototoxicity and generate reactive oxygen species (ROS) upon photoirradiation. This aspect is particularly relevant to understanding the risk of secondary (hepatogenous) photosensitization and the possible induction of skin cancer associated with exposure to pyrrolizidine alkaloids. A study highlighted that UVA photoirradiation of DHR leads to lipid peroxidation mediated by singlet oxygen and superoxide, suggesting a mechanism for pyrrolizidine alkaloid-induced phototoxicity and genotoxicity (Zhao et al., 2011).
Safety And Hazards
特性
IUPAC Name |
(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,7,10-11H,2,4-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPRRXUPCPFWKD-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC(=C2C1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C=CC(=C2[C@@H]1O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945783 | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroretronecine | |
CAS RN |
23107-12-2 | |
| Record name | (1R)-2,3-Dihydro-1-hydroxy-1H-pyrrolizine-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23107-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroretronecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023107122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80945783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDRORETRONECINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG6MWR17OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




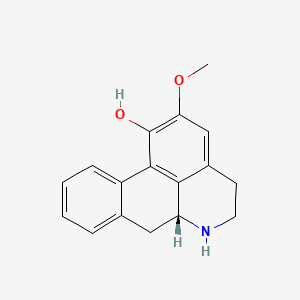
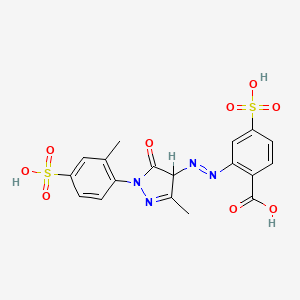
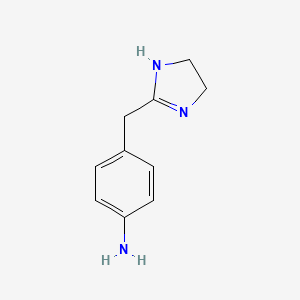
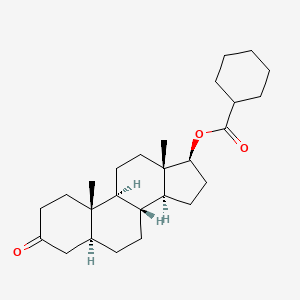
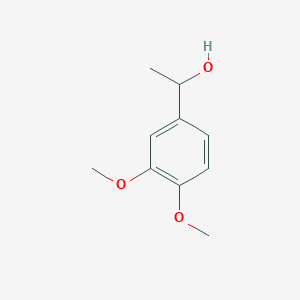
![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)
![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)
